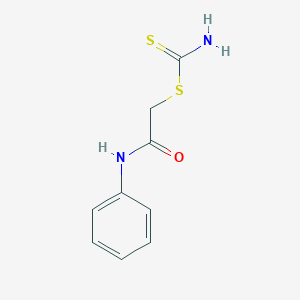![molecular formula C17H22O3P- B14350865 Hexyl [(naphthalen-1-yl)methyl]phosphonate CAS No. 93174-89-1](/img/structure/B14350865.png)
Hexyl [(naphthalen-1-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl [(naphthalen-1-yl)methyl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a hexyl group attached to a naphthalen-1-ylmethyl moiety through a phosphonate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexyl [(naphthalen-1-yl)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylmethyl halides with hexyl phosphonates under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide is replaced by the phosphonate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or copper may be employed to enhance the reaction rate and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl [(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the hexyl or naphthalen-1-ylmethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Hexyl [(naphthalen-1-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of materials with specific properties, such as flame retardants or plasticizers.
Wirkmechanismus
Hexyl [(naphthalen-1-yl)methyl]phosphonate can be compared with other phosphonates, such as:
- Diethyl [(naphthalen-1-yl)methyl]phosphonate
- Methyl [(naphthalen-1-yl)methyl]phosphonate
Uniqueness: The hexyl group in this compound imparts unique hydrophobic properties, which can influence its solubility and interaction with biological membranes. This makes it distinct from other phosphonates with shorter or different alkyl chains.
Vergleich Mit ähnlichen Verbindungen
- Diethyl [(naphthalen-1-yl)methyl]phosphonate
- Methyl [(naphthalen-1-yl)methyl]phosphonate
- Phenyl [(naphthalen-1-yl)methyl]phosphonate
These compounds share similar structural features but differ in their alkyl or aryl substituents, leading to variations in their chemical and physical properties.
Eigenschaften
CAS-Nummer |
93174-89-1 |
|---|---|
Molekularformel |
C17H22O3P- |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
hexoxy(naphthalen-1-ylmethyl)phosphinate |
InChI |
InChI=1S/C17H23O3P/c1-2-3-4-7-13-20-21(18,19)14-16-11-8-10-15-9-5-6-12-17(15)16/h5-6,8-12H,2-4,7,13-14H2,1H3,(H,18,19)/p-1 |
InChI-Schlüssel |
PEOPVUQJQQNXOJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOP(=O)(CC1=CC=CC2=CC=CC=C21)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



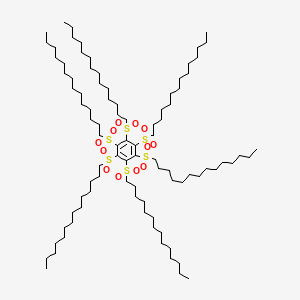
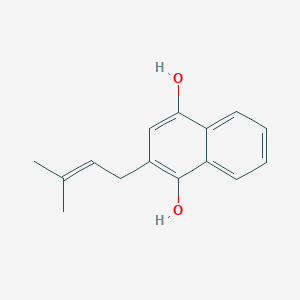
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
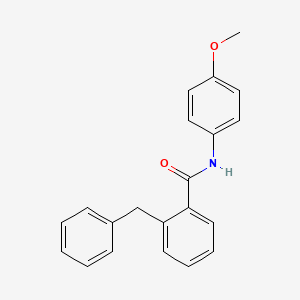
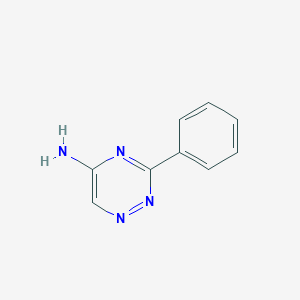
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
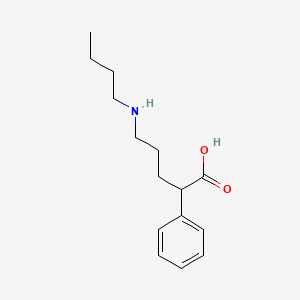
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
